Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
CAS No.: 2059084-78-3
VCID: VC6678896
Molecular Formula: C15H23N3O3
Molecular Weight: 293.367
* For research use only. Not for human or veterinary use.

Description |
Synthesis of Similar CompoundsThe synthesis of oxadiazole and piperidine derivatives typically involves multi-step reactions. For example, the synthesis of tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate might involve the formation of the oxadiazole ring through condensation reactions followed by alkylation to attach the piperidine moiety . Synthesis Steps
Biological Activities of Oxadiazole and Piperidine DerivativesOxadiazole and piperidine derivatives have been explored for various biological activities, including antibacterial, antiviral, and antitubercular properties. For instance, compounds with similar structures have shown promise as inhibitors of specific enzymes or protein interactions . Biological Activities
Future Directions
|
---|---|
CAS No. | 2059084-78-3 |
Product Name | Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate |
Molecular Formula | C15H23N3O3 |
Molecular Weight | 293.367 |
IUPAC Name | tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C15H23N3O3/c1-15(2,3)20-14(19)18-8-4-5-11(9-18)13-16-12(17-21-13)10-6-7-10/h10-11H,4-9H2,1-3H3 |
Standard InChIKey | HCNYJRPOPQRJNX-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)C3CC3 |
Solubility | not available |
PubChem Compound | 91809702 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume